Product packaging for 4-Formyl-3-hydroxybenzoic acid(Cat. No.:CAS No. 619-12-5)

4-Formyl-3-hydroxybenzoic acid

Cat. No.: B1267309
CAS No.: 619-12-5
M. Wt: 166.13 g/mol
InChI Key: FDDHFCWYCKQKGY-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Intermediate

The unique structure of 4-Formyl-3-hydroxybenzoic acid makes it a highly versatile intermediate in organic synthesis. cymitquimica.comchembk.com It serves as a fundamental building block for creating more complex molecules. chembk.com Its reactivity allows it to be a key reactant in various condensation reactions.

A primary application is in the synthesis of Schiff base ligands. These ligands are prepared through the condensation of this compound with various amines, leading to the formation of stable and functional metal complexes. sigmaaldrich.comchemicalbook.comchemicalbook.com For example, it has been reacted with N-(2-aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide to create a fluorescent Schiff base ligand for detecting metal ions and nanoparticles. mdpi.com Another instance involves its condensation with 2-tosylaminomethylaniline to produce Schiff base ligands capable of forming dinuclear metal complexes with potential catalytic applications. sciforum.net

Furthermore, it is used to construct other functional molecules. Through a one-step condensation with hydrazine (B178648), it forms 4,4′-(hydrazine-1,2-diylidene bis(methanylylidene)) bis(3-hydroxybenzoic acid) (HDBB), a pH-sensitive fluorescent probe. sigmaaldrich.comchemicalbook.com It also reacts with diethyl malonate in a condensation reaction to yield 2-Oxo-2H-1-benzopyran-3,7-dicarboxylic acid. sigmaaldrich.comchemicalbook.com

Emerging Relevance in Advanced Materials Science and Molecular Engineering

In the field of materials science, this compound is an important component in the design of advanced functional materials. cymitquimica.com Its ability to act as an organic linker has led to its use in the synthesis of metal-organic frameworks (MOFs), a class of porous crystalline materials with a wide range of applications. nih.govrsc.org

Researchers have utilized this compound as an aldehyde source in the in situ formation of imine-based linkers for zirconium MOFs. nih.govx-mol.com These materials, which are structurally similar to the well-known UiO-66, have been investigated for their potential in CO₂ capture and as platforms for ethylene (B1197577) oligomerization catalysts. nih.govx-mol.com The in situ synthesis method is particularly useful when the direct use of the pre-formed linker is hampered by solubility issues. nih.govx-mol.com

Beyond MOFs for gas capture, this compound is integral to materials designed for biological applications. It has been used in conjunction with 4-aminobenzoic acid derivatives and zinc ions to create multivariate MOFs for the controlled absorption and release of the chemotherapy drug doxorubicin. mdpi.com In another innovative application, this compound was encapsulated within a zeolitic imidazolate framework (ZIF-8) to create a fluorescent nanoprobe. rsc.org This system, designated FHBA@ZIF-8, exhibits an aggregation-induced luminescence effect and has been successfully employed in a ratiometric fluorescence assay for the sensitive detection of blood glucose. rsc.org

Exploration of Biological and Pharmacological Potential

The biological and pharmacological activities of this compound and its derivatives are areas of active investigation. chembk.com While research is ongoing, the compound's structure suggests potential for development as a pharmacological agent. ontosight.ai Derivatives of p-hydroxybenzoic acid, the parent structure, are known to possess a wide range of biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities, providing a basis for exploring the potential of more complex derivatives like this compound. researchgate.net

Direct research indicates that this compound may act as a substrate for certain enzymes, such as creatine (B1669601) kinase, and could function as an enzyme inhibitor. biosynth.com Its unique structure, featuring aldehyde, hydroxyl, and carboxylic acid groups, makes it a candidate for studying enzyme interactions and metabolic pathways.

The development of a sensor for blood glucose based on a MOF containing this compound highlights its utility in biomedical diagnostics. rsc.org The method demonstrated high sensitivity, with a detection limit of 0.17 μM for glucose, and was successfully applied to detect glucose in human serum samples, indicating its potential for clinical research and diagnosis. rsc.org While some related compounds have shown potential antimicrobial and antioxidant properties, further specific studies are needed to fully characterize the pharmacological profile of this compound itself. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O4 B1267309 4-Formyl-3-hydroxybenzoic acid CAS No. 619-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-formyl-3-hydroxybenzoic acid
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InChI

InChI=1S/C8H6O4/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FDDHFCWYCKQKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
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DSSTOX Substance ID

DTXSID90312083
Record name 4-Formyl-3-hydroxybenzoic acid
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Molecular Weight

166.13 g/mol
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CAS No.

619-12-5
Record name 4-Formyl-3-hydroxybenzoic acid
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Synthetic Methodologies and Comprehensive Chemical Transformations of 4 Formyl 3 Hydroxybenzoic Acid

Established Synthetic Routes for 4-Formyl-3-hydroxybenzoic Acid Elaboration

The synthesis of this compound can be achieved through the formylation of 3-hydroxybenzoic acid. A prominent method for this transformation is the Reimer-Tiemann reaction, an organic reaction used for the ortho-formylation of phenols.

In this reaction, the phenol (B47542) (in this case, 3-hydroxybenzoic acid) is treated with chloroform (B151607) in the presence of a strong base, such as sodium hydroxide. The base deprotonates both the chloroform to generate the highly reactive dichlorocarbene (B158193) intermediate (:CCl₂) and the phenolic hydroxyl group to form a phenoxide. The electron-rich phenoxide ring is more susceptible to electrophilic attack. The dichlorocarbene, an electrophile, is then attacked by the nucleophilic phenoxide ring, preferentially at the ortho position (position 4) due to the directing effect of the hydroxyl group. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate replaces the chlorine atoms with hydroxyl groups, which then tautomerizes to the final aldehyde product, yielding this compound. The reaction is typically conducted in a biphasic solvent system and requires heating to initiate.

Derivatization Strategies and Functional Molecule Synthesis

The multifunctionality of this compound allows for selective reactions at its carboxylic acid, hydroxyl, or aldehyde group, leading to a diverse array of derivative compounds.

Esterification Reactions Leading to Benzoate Derivatives

The carboxylic acid group of this compound can be readily converted to its corresponding esters through Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

A specific example is the synthesis of methyl 4-formyl-3-hydroxybenzoate. In a typical procedure, this compound is suspended in methanol (B129727), and a reagent like thionyl chloride is added dropwise. The mixture is then heated to reflux. Thionyl chloride reacts with methanol to form HCl in situ, which acts as the catalyst for the esterification. After the reaction is complete, the solvent is removed, and the product is purified, often by recrystallization, to yield the methyl ester derivative.

Table 1: Esterification of this compound
Reactant 1Reactant 2ReagentProductYield
This compoundMethanolThionyl chlorideMethyl 4-formyl-3-hydroxybenzoate85%

Condensation Reactions for Advanced Molecular Scaffolds

The aldehyde functional group of this compound is a key site for condensation reactions, enabling the construction of more complex molecular architectures, including fluorescent probes, heterocyclic compounds, and Schiff base ligands.

This compound is a valuable precursor for creating pH-sensitive fluorescent probes. These molecules exhibit changes in their fluorescence properties in response to variations in pH. A notable example is the synthesis of 4,4′-(hydrazine-1,2-diylidene bis(methanylylidene)) bis(3-hydroxybenzoic acid) (HDBB). This probe is synthesized through a straightforward one-step condensation reaction between two equivalents of this compound and one equivalent of hydrazine (B178648). The reaction forms a hydrazone linkage, creating a larger conjugated system that is responsible for the molecule's fluorescent properties. The presence of the acidic carboxylic acid groups and phenolic hydroxyl groups makes the molecule's electronic structure sensitive to pH changes, thus altering its fluorescence emission.

The formation of coumarin (B35378) (2H-1-benzopyran-2-one) derivatives can be achieved through the Knoevenagel condensation reaction. Specifically, 2-oxo-2H-1-benzopyran-3,7-dicarboxylic acid can be synthesized from this compound. This reaction involves the condensation of the aldehyde group of this compound with an active methylene (B1212753) compound, such as diethyl malonate, in the presence of a weak base. The initial condensation product undergoes an intramolecular cyclization (lactonization) involving the phenolic hydroxyl group, followed by hydrolysis of the ester group to form the dicarboxylic acid derivative of the benzopyran scaffold.

Schiff bases, which contain an imine or azomethine (-C=N-) group, are readily synthesized by the condensation of a primary amine with an aldehyde or ketone. The aldehyde group of this compound makes it an excellent substrate for the preparation of Schiff base ligands. iosrjournals.org These reactions are typically carried out by refluxing an alcoholic solution of this compound with the desired primary amine, sometimes with acid or base catalysis. iosrjournals.org

The resulting Schiff base ligands, which possess nitrogen and oxygen donor atoms from the imine, hydroxyl, and carboxylate groups, are effective chelating agents for a variety of metal ions. cdnsciencepub.com The coordination of these ligands to metal centers leads to the formation of stable and functional metal complexes. The specific properties of the resulting metal complex can be tuned by varying the structure of the primary amine used in the initial condensation reaction.

Table 2: Condensation Reactions of this compound
ReactantProduct TypeReaction Type
HydrazinepH-Sensitive Fluorescent ProbeCondensation
Diethyl malonateBenzopyran DerivativeKnoevenagel Condensation
Primary AminesSchiff Base LigandsCondensation
Development of Chitosan-Imine Derivatives

The primary amine groups of chitosan, a naturally occurring polysaccharide, readily react with the aldehyde moiety of this compound to form Schiff base derivatives, also known as imines. This condensation reaction is a valuable method for the chemical modification of chitosan, leading to new biomaterials with tailored properties.

The synthesis is typically carried out under mild, aqueous conditions, aligning with the principles of green chemistry. Chitosan is dissolved in a dilute acidic solution, to which an aqueous or methanolic solution of this compound is added. The reaction mixture is then heated to facilitate the formation of the imine linkage, as depicted in the reaction scheme below. The resulting chitosan-imine derivative often exhibits altered solubility profiles compared to the parent chitosan, a feature that can be advantageous for various applications.

Reaction Scheme: Formation of Chitosan-Imine Derivative

The formation of the imine bond is confirmed through various analytical techniques. Fourier-transform infrared (FTIR) spectroscopy would show the appearance of a characteristic C=N stretching vibration, while the C=O stretching of the aldehyde would disappear. ¹H NMR spectroscopy would reveal a new signal corresponding to the imine proton (-CH=N-).

ParameterValue/ObservationSource
Reactants Chitosan, this compoundInferred from general chitosan-aldehyde reactions
Solvent Dilute acetic acid in water/methanol redalyc.org
Temperature ~70 °C redalyc.org
Product Chitosan-4-((iminomethyl)-3-hydroxybenzoic acid)Inferred
Characterization FTIR, ¹H NMR redalyc.org

Reactivity Profile and Functional Group Interconversions

The presence of three distinct functional groups on the aromatic ring of this compound allows for a diverse range of chemical transformations.

The aldehyde group of this compound is susceptible to oxidation to a carboxylic acid, which would yield 3-hydroxyterephthalic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in acidic or alkaline media are commonly employed for this transformation. The reaction involves the conversion of the formyl group to a carboxyl group, a common reaction for aromatic aldehydes.

Reaction Scheme: Oxidation of this compound

The successful oxidation can be monitored by the disappearance of the aldehyde proton signal in ¹H NMR spectroscopy and the appearance of a new carboxylic acid proton signal.

ReagentConditionsProduct
Potassium Permanganate (KMnO₄)Acidic (H₂SO₄) or Alkaline (NaOH)3-Hydroxyterephthalic acid

The formyl group can be selectively reduced to a hydroxymethyl group, yielding 3-hydroxy-4-(hydroxymethyl)benzoic acid. This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) wikipedia.orgyoutube.com. The reaction is generally carried out in an alcoholic solvent, such as methanol or ethanol. This reduction is highly selective for the aldehyde group, leaving the carboxylic acid and the aromatic ring intact.

Reaction Scheme: Reduction of this compound

The progress of the reduction can be followed by spectroscopic methods, where the aldehyde proton signal in the ¹H NMR spectrum is replaced by signals corresponding to the methylene protons of the hydroxymethyl group.

ReagentSolventProduct
Sodium Borohydride (NaBH₄)Methanol or Ethanol3-Hydroxy-4-(hydroxymethyl)benzoic acid

The aromatic ring of this compound is subject to electrophilic substitution reactions. The position of substitution is directed by the existing functional groups. The hydroxyl group (-OH) is a strongly activating, ortho, para-director, while the formyl (-CHO) and carboxyl (-COOH) groups are deactivating, meta-directors chemistrytalk.orgaakash.ac.inlibretexts.orgwikipedia.org.

Given the positions of the existing substituents, the directing effects can be summarized as follows:

-OH group (at C3): Directs incoming electrophiles to positions C2, C4, and C6. Since C4 is already substituted, it directs to C2 and C6.

-CHO group (at C4): Directs incoming electrophiles to positions C2 and C6 (meta to itself).

-COOH group (at C1): Directs incoming electrophiles to positions C3 and C5 (meta to itself). Since C3 is substituted, it directs to C5.

The powerful activating and ortho, para-directing effect of the hydroxyl group is expected to dominate, leading to substitution primarily at the positions ortho and para to it. In this case, position 5 is ortho to the hydroxyl group and meta to the carboxyl group, making it a likely site for electrophilic attack. Position 2 is ortho to both the hydroxyl and formyl groups, which could lead to steric hindrance.

For instance, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the nitro group (-NO₂) would be expected to substitute at the C5 position, yielding 4-formyl-3-hydroxy-5-nitrobenzoic acid. This is analogous to the nitration of salicylic (B10762653) acid, where substitution occurs at the 3 and 5 positions acs.orgias.ac.inresearchgate.netacs.orgslideshare.net.

Predicted Electrophilic Substitution Product (Nitration)

ReactionReagentsMajor Product
NitrationHNO₃ / H₂SO₄4-Formyl-3-hydroxy-5-nitrobenzoic acid

Advanced Applications in Materials Science and Sensing Technologies

Role in Metal-Organic Framework (MOF) Synthesis and Design

4-Formyl-3-hydroxybenzoic acid serves as a critical organic linker in the synthesis of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with extensive applications in gas storage, catalysis, and separation. acs.orgresearchgate.net Its utility is particularly highlighted in the in-situ formation of imine-based linkers, a strategy that is advantageous when the direct synthesis is hindered by the poor solubility of the linker molecules. acs.orgnih.gov

A notable example is the synthesis of zirconium-based MOFs. acs.orgnih.gov In this process, this compound acts as the aldehyde source. It reacts with an amine source, such as 4-aminobenzoic acid, in the presence of a metal salt like Zirconium(IV) chloride (ZrCl₄). acs.orgresearchgate.net This reaction leads to the in-situ formation of an imine-based linker, which then coordinates with the zirconium ions to construct the framework. acs.org This method has been successfully employed to produce a novel zirconium MOF, designated DUT-133, which is isoreticular to the well-known UiO-66 framework. acs.orgresearchgate.netnih.gov The resulting MOFs have been investigated for their potential in CO₂ capture and as catalysts for ethylene (B1197577) oligomerization after metallation with nickel. acs.orgresearchgate.netnih.gov

Detailed characterization of these materials involves techniques such as single-crystal and powder X-ray diffraction, thermogravimetric analysis, and NMR spectroscopy to confirm the structure and stability of the resulting framework. acs.orgnih.gov

Table 1: Examples of MOFs Synthesized Using this compound

MOF DesignationMetal SourceAmine SourceResulting FrameworkPotential ApplicationReference
DUT-133 ZrCl₄4-aminobenzoic acid[Zr₆O₄(OH)₄(C₁₅H₉NO₅)₆]CO₂ Capture, Catalysis acs.orgresearchgate.netnih.gov
PCN-164 ZrCl₄p-phenylenediamine2-fold interpenetrated frameworkCO₂ Capture, Catalysis acs.orgresearchgate.net

Development of Advanced Fluorescent Probes and Biosensors

The distinct functional groups of this compound make it an ideal precursor for creating advanced fluorescent probes and biosensors. These sensors are designed to detect specific analytes or changes in the microenvironment, such as pH, with high sensitivity and selectivity.

Construction of pH-Sensitive Fluorescent Systems

This compound is a key reactant in the synthesis of pH-sensitive fluorescent probes. scientificlabs.co.ukrsc.orgsigmaaldrich.com Through a one-step condensation reaction with hydrazine (B178648), it forms 4,4′-(hydrazine-1,2-diylidene bis(methanylylidene)) bis(3-hydroxybenzoic acid), a compound often abbreviated as HDBB. scientificlabs.co.ukrsc.orgsigmaaldrich.com

This probe, HDBB, exhibits pH-dependent fluorescence, making it suitable for sensing intracellular acidity. rsc.org The fluorescence properties of HDBB change in response to the surrounding pH, which can be monitored to detect pH variations within biological systems like cancer cells. rsc.org The synthesis is straightforward, involving the reflux of this compound with hydrazine hydrate (B1144303) in a solvent like methanol (B129727) to yield the target probe as a solid precipitate. rsc.org

Table 2: Synthesis and Properties of HDBB Fluorescent Probe

PropertyDescriptionReference
Precursor This compound rsc.org
Reactant Hydrazine hydrate rsc.org
Product (HDBB) 4,4′-(hydrazine-1,2-diylidene bis(methanylylidene)) bis(3-hydroxybenzoic acid) scientificlabs.co.ukrsc.org
Key Feature pH-sensitive fluorescence scientificlabs.co.ukrsc.org
Application Intracellular acidity sensing rsc.org

Harnessing Aggregation-Induced Luminescence (AIL) for Sensing

Aggregation-Induced Luminescence (AIL), or Aggregation-Induced Emission (AIE), is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation. researchgate.net this compound (FHBA), despite lacking a large conjugated ring structure, has been shown to exhibit AIE properties in aqueous solutions. researchgate.net

This characteristic is harnessed by incorporating FHBA into a Zeolitic Imidazolate Framework-8 (ZIF-8), a type of MOF. researchgate.netrsc.org The resulting complex, FHBA@ZIF-8, restricts the intramolecular motion of the FHBA molecules, forcing them into an aggregated state and thus activating their fluorescence. rsc.org This AIE-active complex serves as a stable and luminescent platform for developing novel sensors. researchgate.netrsc.org

Förster Resonance Energy Transfer (FRET) Based Glucose Detection

A sophisticated biosensor for glucose has been developed by combining the AIE properties of FHBA@ZIF-8 with the principle of Förster Resonance Energy Transfer (FRET). rsc.orgnih.gov FRET is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor chromophore that are in close proximity. wikipedia.org

In this glucose detection system, the FHBA@ZIF-8 complex acts as the energy donor, emitting strong fluorescence at 445 nm. rsc.orgnih.gov The detection mechanism proceeds as follows:

Glucose is oxidized by the enzyme glucose oxidase (GOD) to produce hydrogen peroxide (H₂O₂). rsc.orgnih.gov

In the presence of horseradish peroxidase (HRP), the generated H₂O₂ oxidizes o-phenylenediamine (B120857) (OPD). rsc.orgnih.gov

This oxidation produces 2,3-diaminophenazine (DAP), a yellow fluorescent compound that acts as the energy acceptor. rsc.org

The absorption spectrum of the acceptor (DAP) significantly overlaps with the emission spectrum of the donor (FHBA@ZIF-8). rsc.orgnih.gov This overlap allows for efficient FRET, causing the fluorescence of FHBA@ZIF-8 to be quenched while DAP emits its own fluorescence at 560 nm. rsc.orgnih.gov By measuring the ratio of fluorescence intensities at the two wavelengths (F₅₆₀/F₄₄₅), a highly sensitive and ratiometric detection of H₂O₂ and, consequently, glucose can be achieved. rsc.orgnih.gov This method has been successfully applied to detect glucose in human serum samples. rsc.orgnih.gov

Table 3: Performance of the FRET-Based Glucose Biosensor

AnalyteLinear RangeDetection Limit (LOD)Reference
H₂O₂ 1–150 µM0.21 µM rsc.orgnih.gov
Glucose 1–100 µM0.17 µM rsc.orgnih.gov

Contributions to Polymer and Dye Chemistry

This compound is a versatile intermediate in polymer and dye chemistry. guidechem.com Its functional groups allow it to be a precursor in the synthesis of various organic compounds. guidechem.com It is used in the production of dyes and can be incorporated into polymer structures.

Furthermore, it serves as a reactant for preparing Schiff base ligands. scientificlabs.co.uksigmaaldrich.com These ligands are formed through the condensation of the formyl group of this compound with primary amines. mdpi.commdpi.com The resulting Schiff bases can then be used to create stable and functional metal complexes, which have applications in catalysis and materials science. scientificlabs.co.uksigmaaldrich.commdpi.commdpi.com For instance, it has been reacted with dansyl-derived amines to create Schiff-base ligands for detecting metal ions and nanoparticles. mdpi.commdpi.com

Comprehensive Biological and Pharmacological Research Perspectives

Enzyme Interaction and Metabolic Pathway Investigations

The interaction of 4-Formyl-3-hydroxybenzoic acid with enzymes is a subject of scientific interest due to its structural similarity to other biologically active hydroxybenzoic acids. While direct studies on its effect on enzymes like creatine (B1669601) kinase are not extensively documented in publicly available research, the behavior of analogous compounds provides a basis for understanding its potential enzymatic interactions.

Derivatives of the closely related 4-hydroxybenzoic acid (4-HBA) are known to be substrates and inhibitors for enzymes involved in critical metabolic pathways. For instance, in the biosynthesis of Coenzyme Q (CoQ), the enzyme Coq2 (para-hydroxybenzoate-polyprenyl transferase) utilizes 4-HBA as a substrate. frontiersin.org This enzyme catalyzes the prenylation of 4-HBA, a key step in the pathway. frontiersin.org The specificity of Coq2 is not absolute, and it can interact with various analogs of 4-HBA. Aromatic compounds are potential substrates if their carbon at position 3 is activated by a carboxylic acid at position 1 and an electron-donating group, such as a hydroxyl, at position 4. frontiersin.org this compound fits this structural motif, suggesting it could potentially act as a substrate or a competitive inhibitor for enzymes like Coq2.

Furthermore, studies on Coq2 have shown that certain analogs of 4-HBA can act as inhibitors. For example, 4-nitrobenzoic acid has been identified as a competitive inhibitor of Coq2, leading to a decrease in CoQ biosynthesis in mammalian cells. frontiersin.org Given that the formyl group of this compound alters the electronic properties of the benzene (B151609) ring compared to a simple hydroxyl group, it is plausible that it could modulate the binding affinity for enzymes that recognize the hydroxybenzoic acid scaffold, potentially acting as an inhibitor.

The metabolic fate of this compound is influenced by its aldehyde and carboxylic acid functional groups. In biological systems, these groups can undergo a variety of transformations. In plants, for example, hydroxybenzoic acids are often metabolized through the formation of O-glucosides. researchgate.net

In microbial metabolism, aromatic compounds are typically degraded through specific pathways. The metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d proceeds via a meta-cleavage pathway of the aromatic ring. nih.gov This process involves the enzymatic conversion of the substrate into intermediates like 2-hydroxymuconic 6-semialdehyde. nih.gov Given the structural similarity, it is conceivable that this compound could be metabolized through a similar pathway in certain microorganisms.

The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, while the carboxylic acid group can undergo conjugation reactions. Furthermore, the core structure of 4-hydroxybenzoic acid is a key intermediate in the biosynthesis of ubiquinone (Coenzyme Q) in a wide range of organisms, from bacteria to humans. hmdb.ca The enzyme chorismate lyase can synthesize 4-HBA from chorismate, initiating the ubiquinone production pathway. hmdb.ca The presence of the additional formyl and differently positioned hydroxyl group in this compound would likely alter its role in this pathway, potentially making it an inhibitor or a substrate for a modified pathway.

Investigation of Bioactive Properties and Potential Therapeutic Applications

Phenolic acids, including hydroxybenzoic acids, are recognized for their antimicrobial properties. mdpi.com While specific studies detailing the antimicrobial activity of this compound are limited, research on the closely related compound 4-hydroxybenzoic acid (4-HBA) provides significant insights. 4-HBA has been shown to possess broad-spectrum antimicrobial activity against various microorganisms. nih.gov

In one study, 4-HBA, isolated from rice hulls, demonstrated inhibitory effects against most gram-positive and some gram-negative bacteria. nih.gov The 50% inhibition of growth (IC50) for 4-HBA was found to be around 160 micrograms/ml for these sensitive bacteria. nih.gov Another study confirmed the efficacy of 4-HBA, reporting minimum inhibitory concentration (MIC) values between 36.00 and 72.00 mg/ml against a panel of microorganisms. The structural characteristics of phenolic acids, such as the hydroxyl group on the aromatic ring, are believed to be crucial for their antimicrobial action. mdpi.com

The following table summarizes the antimicrobial activity of the related compound, 4-hydroxybenzoic acid, against various microorganisms.

Microorganism Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus12.0036.00
Staphylococcus epidermidis16.0036.00
Escherichia coli9.0072.00
Pseudomonas aeruginosa10.0072.00
Candida albicans11.0036.00
Data from a study on 4-hydroxybenzoic acid and is not specific to this compound.

The antioxidant capacity of phenolic compounds is influenced by the number and position of hydroxyl groups on the aromatic ring. In general, a greater number of hydroxyl groups correlates with higher antioxidant activity. The presence of the electron-withdrawing formyl group on the ring of this compound may modulate its antioxidant potential compared to simpler hydroxybenzoic acids.

The potential of hydroxybenzoic acid derivatives as anti-proliferative agents has been explored in various cancer cell models. While there is a lack of specific studies on the anti-proliferative effects of this compound, research on related compounds offers a comparative perspective.

One study found that 4-hydroxybenzoic acid (4-HBA) could enhance the sensitivity of adriamycin-resistant human breast cancer cells to the chemotherapeutic drug adriamycin. nih.gov This effect was linked to its role as a histone deacetylase 6 (HDAC6) inhibitor. nih.gov However, another study investigating the anti-proliferative effects of flavonoid metabolites found that 4-HBA itself was ineffective at inhibiting cancer cell proliferation, even though it was taken up by the cells. mdpi.com In contrast, other related compounds, such as 3,4-dihydroxybenzoic acid and 3,4,5-trihydroxybenzoic acid, did inhibit cancer cell proliferation in the same study. mdpi.com

Similarly, 2,3,4-Trihydroxybenzoic acid has been shown to inhibit the growth of colon and breast cancer cells in a dose-dependent manner. antiox.org The proposed mechanism involves the induction of cyclin-dependent kinase (CDK) inhibitors. antiox.org These findings suggest that the anti-proliferative activity of hydroxybenzoic acids is highly dependent on the specific pattern of hydroxylation on the benzene ring.

The following table summarizes findings on the anti-proliferative effects of various hydroxybenzoic acids.

Compound Cell Line Effect
4-Hydroxybenzoic acidAdriamycin-resistant breast cancer cellsEnhanced sensitivity to adriamycin nih.gov
4-Hydroxybenzoic acidHCT-116 (colon), MDA-MB-231 (breast)Ineffective in inhibiting proliferation mdpi.com
3,4-Dihydroxybenzoic acidHCT-116, MDA-MB-231Inhibited proliferation mdpi.com
3,4,5-Trihydroxybenzoic acidHCT-116, MDA-MB-231Inhibited proliferation mdpi.com
2,3,4-Trihydroxybenzoic acidHCT-116, MDA-MB-231Inhibited proliferation antiox.org
These findings are for related compounds and not this compound.

Elucidation of Mechanisms of Biological Action

The biological and pharmacological activities of a compound are intrinsically linked to its interactions with biological macromolecules and its inherent chemical structure. For this compound, understanding these aspects is crucial for exploring its therapeutic potential.

Protein-Compound Interaction Dynamics (e.g., Human Serum Albumin Binding)

While direct studies on the interaction of this compound with Human Serum Albumin (HSA) are not extensively documented in publicly available research, insights can be drawn from studies on structurally analogous compounds. HSA is a major transport protein in the blood, and the binding of a compound to it can significantly influence its distribution, metabolism, and excretion.

The interaction of aromatic carboxylic acids with albumins is a well-studied area. For instance, studies on the binding of substituted benzoic acids to bovine serum albumin have shown that the affinity is influenced by the electron-density distribution in the aromatic ring. The presence of both a carboxylate group and a phenolic hydroxyl group in this compound suggests the potential for hydrogen bonding and electrostatic interactions with the amino acid residues in the binding pockets of HSA.

The binding of this compound to HSA would likely involve a combination of forces:

Hydrogen Bonding: The hydroxyl and carboxyl groups can act as both hydrogen bond donors and acceptors, interacting with polar residues like lysine, arginine, and histidine in the binding sites of HSA.

Hydrophobic Interactions: The benzene ring can engage in hydrophobic interactions with nonpolar amino acid residues.

Electrostatic Interactions: At physiological pH, the carboxylic acid group will be deprotonated to a carboxylate ion, which can form electrostatic interactions with positively charged amino acid residues.

The specific binding site on HSA for this compound would likely be one of the two primary drug-binding sites, Sudlow's site I or site II, which are known to accommodate a wide variety of aromatic and heterocyclic compounds.

Interactive Data Table: Potential Intermolecular Forces in this compound - HSA Interaction

Functional GroupPotential Interaction with HSAAmino Acid Residues Involved (Examples)
Carboxyl GroupHydrogen Bonding, Electrostatic InteractionsLysine, Arginine, Histidine
Hydroxyl GroupHydrogen BondingSerine, Threonine, Tyrosine
Formyl GroupHydrogen Bonding, Dipole-Dipole InteractionsPolar amino acids
Benzene RingHydrophobic Interactions, π-π StackingPhenylalanine, Tyrosine, Tryptophan

Structure-Activity Relationship (SAR) Analyses

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, an analysis of its functional groups—hydroxyl, formyl, and carboxyl groups—and their positions on the benzene ring provides a basis for understanding its potential biological activities and for designing more potent derivatives.

The antioxidant activity of phenolic compounds is strongly related to their structure. The presence of a phenolic hydroxyl group on this compound suggests it may possess antioxidant properties by acting as a hydrogen donor to scavenge free radicals. SAR studies on phenolic acids have shown that the position and number of hydroxyl groups on the aromatic ring are critical for antioxidant efficacy.

The formyl (aldehyde) group is an electron-withdrawing group, which can influence the electronic properties of the benzene ring and the acidity of the phenolic hydroxyl and carboxylic acid groups. This, in turn, can affect the compound's reactivity and its ability to interact with biological targets. Studies on hydroxybenzaldehydes have indicated that the aldehyde group can contribute to the antioxidant activity, sometimes showing greater activity than the corresponding phenolic acids. researchgate.net

The carboxylic acid group, being ionizable, plays a significant role in the pharmacokinetic properties of the molecule, such as solubility and membrane permeability. Its presence also provides a key point for interaction with biological receptors through hydrogen bonding and electrostatic interactions.

Key SAR insights for this compound can be summarized as follows:

Hydroxyl Group: The phenolic hydroxyl group is a key contributor to potential antioxidant activity. Its position ortho to the formyl group may allow for intramolecular hydrogen bonding, which can affect its hydrogen-donating ability.

Formyl Group: The electron-withdrawing nature of the aldehyde can modulate the pKa of the hydroxyl and carboxyl groups, influencing their ionization state at physiological pH and their interaction with biological targets.

Interactive Data Table: Functional Group Contributions to Potential Activity

Functional GroupPositionPotential Influence on Biological Activity
CarboxylC1Enhances water solubility, provides a key binding point for receptors.
HydroxylC3Likely confers antioxidant properties, participates in hydrogen bonding.
FormylC4Modulates electronic properties of the ring, can participate in covalent bonding with nucleophilic residues.

Applications in Prodrug Design and Therapeutic Agent Development

The chemical structure of this compound, with its multiple functional groups, makes it a versatile scaffold for the development of therapeutic agents, including its use as an intermediate in prodrug design.

Intermediate in Prodrug Development Strategies

While there are no specific examples in the reviewed literature of this compound being used as an intermediate in prodrug synthesis, its chemical functionalities offer clear potential for such applications. Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, and to reduce its toxicity.

The carboxylic acid and hydroxyl groups of this compound are ideal handles for creating ester prodrugs. Esterification can mask the polarity of these groups, thereby increasing the lipophilicity of the molecule and enhancing its ability to cross biological membranes. These ester linkages can then be cleaved by esterase enzymes in the body to release the active parent drug.

The aldehyde group also presents an opportunity for prodrug design. It can be converted into a Schiff base (imine) by reaction with an amine-containing molecule. Schiff base prodrugs can be designed to be stable at certain pH values and to hydrolyze under specific physiological conditions to release the active aldehyde-containing drug.

Potential Prodrug Strategies for this compound:

Ester Prodrugs: The carboxylic acid or hydroxyl group can be esterified with various alcohols or acids to modulate solubility and cell permeability.

Schiff Base Prodrugs: The formyl group can be condensed with amines, amino acids, or other biocompatible amine-containing moieties to form imines that can be hydrolyzed in vivo.

Potential in Photodynamic Therapy Agents

Photodynamic therapy (PDT) is a treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells and other diseased cells. The effectiveness of a photosensitizer depends on its ability to absorb light at a specific wavelength, transition to an excited triplet state, and then transfer its energy to molecular oxygen to produce singlet oxygen.

While this compound itself is not a photosensitizer due to its limited absorption in the visible region of the electromagnetic spectrum, its structure provides a versatile platform for the synthesis of potential photosensitizers. The functional groups on the molecule can be used to build more complex structures with extended π-conjugation, a key feature of most photosensitizers that allows them to absorb light at longer wavelengths (in the red or near-infrared region), which can penetrate deeper into tissues.

For instance, the formyl group can be used in condensation reactions to create larger, more conjugated systems. The carboxylic acid and hydroxyl groups can be used to attach the photosensitizing core to targeting moieties or to modulate its solubility and biodistribution. The design of novel photosensitizers often involves creating molecules with a donor-acceptor structure to facilitate the necessary electronic transitions for efficient intersystem crossing to the triplet state. The substituted benzene ring of this compound could serve as a component in such a molecular design. rsc.org

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Investigating Molecular Structure and Environment

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Formyl-3-hydroxybenzoic acid. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy provide detailed information about its functional groups and atomic connectivity.

In one study, the synthesis of a Schiff base ligand derived from this compound was confirmed using FT-IR, UV-Vis, and NMR spectroscopy. sciforum.net The ¹H NMR spectrum distinctly showed the disappearance of the amino group signal and the appearance of an imine proton signal, providing clear evidence of the condensation reaction. sciforum.net Infrared spectroscopy further supported this by showing the absence of bands corresponding to N-H modes. sciforum.net

Raman spectroscopy, another powerful vibrational technique, offers a molecular fingerprint that is highly specific. While direct, detailed Raman spectral assignments for this compound are not extensively published in high-impact literature, studies on analogous hydroxybenzoic acids provide a framework for its characterization. For instance, FT-Raman studies of various hydroxybenzoic acids show intense spectral bands below 200 cm⁻¹ and between 1590 and 1715 cm⁻¹. uliege.be Key scattering signals that differentiate hydroxybenzoic acids have been identified in the regions of 1600-1699 cm⁻¹, 1300-1400 cm⁻¹, and below 200 cm⁻¹, which are critical for distinguishing between isomers and classes of phenolic compounds. uliege.be

Surface-Enhanced Raman Scattering (SERS) is a technique that dramatically increases the Raman signal of molecules adsorbed onto nanostructured metal surfaces, enabling detection at very low concentrations. researchgate.netgoogle.com It has been noted that this compound binds to the surface of silica (B1680970) particles, a principle used to enhance Raman scattering in solid-phase synthesis. biosynth.com SERS is particularly useful for studying phenols and other aromatic aldehydes. google.comacs.org The enhancement allows for the detection of analytes at concentrations as low as 10⁻⁵–10⁻⁶ M. acs.orgresearchgate.net This technique is sensitive to the analyte's orientation and interaction with the surface, providing insights into its chemical environment. google.com

The table below summarizes typical spectroscopic data used in the characterization of compounds structurally related to this compound, which can be extrapolated for its analysis.

Spectroscopic TechniqueKey Observations and InterpretationsRelevant Compounds
¹H NMR Disappearance of amine protons and appearance of a singlet for the imine proton (~8.0 ppm) confirms Schiff base formation. sciforum.netSchiff base of this compound sciforum.net
FT-IR Absence of N-H stretching bands (~3383, 3472 cm⁻¹) and bending bands (~1632 cm⁻¹) confirms reaction of the amino group. sciforum.netSchiff base of this compound sciforum.net
FT-Raman Differentiating signals for hydroxybenzoic acids are typically found at 1697, 1612, 1600, 1594, 1592, and 1198 cm⁻¹, and in the region between 50 and 140 cm⁻¹. uliege.beHydroxybenzoic acids uliege.be
SERS Provides significant signal enhancement (10³–10⁵ fold), allowing for detection at micromolar to nanomolar concentrations. researchgate.netacs.orgresearchgate.netPhenolic antioxidants, Phenols, Catechols researchgate.netacs.org

Chromatographic and Mass Spectrometric Approaches for Identification and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the premier technique for the separation, identification, and quantification of this compound and its derivatives in complex mixtures like biological or environmental samples.

HPLC-ESI-MS/MS (High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) provides high sensitivity and selectivity. This method is widely used for analyzing phenolic acids, including various hydroxybenzoic acid isomers. vu.edu.au For instance, a method developed for quantifying salicylic (B10762653) acid and its isomers in seaweed biostimulants used a reversed-phase biphenyl (B1667301) column with a methanol (B129727)/water mobile phase. vu.edu.au The detection was achieved using Multiple Reaction Monitoring (MRM), which tracks a specific precursor-to-product ion transition (e.g., m/z 137 → 93 for monohydroxybenzoic acids), ensuring high specificity and reducing matrix interference. vu.edu.au

While a specific, fully validated HPLC-MS/MS method for this compound itself is not detailed in the available research, the principles are directly applicable. The compound, being a hydroxybenzoic acid derivative, would be amenable to similar analytical strategies. For example, targeted metabolomics studies frequently employ LC-MS/MS to quantify a wide range of small molecules, including phenolic acids, in samples like urine. paijournal.com These methods often use internal standards, preferably stable isotope-labeled versions of the analyte, to ensure accurate quantification by correcting for matrix effects and variations in instrument response. paijournal.com

The development of such methods involves optimizing several key parameters, which are summarized in the table below based on typical analyses of related compounds.

ParameterTypical Conditions for Phenolic Acid AnalysisPurpose
HPLC Column Reversed-phase (e.g., C18, Biphenyl) vu.edu.aulongdom.orgSeparates compounds based on hydrophobicity.
Mobile Phase Acetonitrile/Methanol and Water with an acid modifier (e.g., 0.1% Formic Acid) vu.edu.aulongdom.orgElutes compounds from the column; acid improves peak shape and ionization.
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for acidic compounds. vu.edu.auGenerates charged ions from the analyte for MS detection.
MS Detection Tandem Mass Spectrometry (MS/MS) vu.edu.auProvides high selectivity by monitoring specific fragmentation patterns.
Quantification Mode Multiple Reaction Monitoring (MRM) vu.edu.auSelectively detects the transition of a precursor ion to a specific product ion, enhancing sensitivity and specificity.
Internal Standard Stable isotope-labeled analogue or structurally similar compound paijournal.comCorrects for variability, ensuring high accuracy and precision.

These advanced methodologies are essential for the rigorous scientific investigation of this compound, enabling its detection and precise measurement in diverse research applications.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Reactivity and Reaction Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to study the electronic properties and reactivity of 4-Formyl-3-hydroxybenzoic acid. These calculations can predict molecular geometry, vibrational frequencies, and electronic parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Studies on related hydroxybenzoic acid derivatives demonstrate that the number and position of hydroxyl groups on the benzene (B151609) ring significantly influence their electronic properties and antioxidant activity. mdpi.com For this compound, the presence of the electron-withdrawing carboxyl and formyl groups, alongside the electron-donating hydroxyl group, creates a complex electronic environment that dictates its reactivity.

DFT calculations have been effectively used to analyze the structure and spectral properties of Schiff base ligands derived from this compound. mdpi.com In one such study, the geometry of a ligand was optimized using the M062X/6-31G* level of theory, which helped in assigning bands in its electronic and infrared spectra. mdpi.com This approach can also be used to understand how the molecule interacts with metal ions, a key aspect of its potential biological activity and application in coordination chemistry. mdpi.com For instance, investigations into hydrazine (B178648) derivatives have utilized quantum parameters such as HOMO and LUMO energies and dipole moments to correlate molecular structure with properties like corrosion inhibition. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is determined by the rotational freedom around the single bonds connecting the carboxyl and formyl groups to the benzene ring. The orientation of these functional groups relative to the hydroxyl group can significantly impact the molecule's properties, including its ability to form intra- and intermolecular hydrogen bonds.

Conformational analysis of similar molecules, like 3-hydroxybenzoic acid, has been performed using both experimental techniques and theoretical calculations. researchgate.net Such studies reveal the most stable conformations and the energy barriers for rotation. For this compound, strong intramolecular hydrogen bonds are expected, particularly between the hydroxyl group and the adjacent formyl group, which would stabilize a planar conformation. mdpi.com In the crystal structure of a Schiff base derived from this acid, π-stacking interactions and strong intramolecular hydrogen bonds were observed to stabilize the molecular configuration. mdpi.com

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in solution. While specific MD studies on this compound are not widely documented, the methodology is standard for exploring how a molecule interacts with its surroundings, including solvent molecules or biological macromolecules like proteins, over time.

Computational Prediction of Pharmacological Properties and Drug-Likeness

Computer-aided drug design (CADD) employs computational methods to screen and identify potential drug candidates. nih.gov These in-silico approaches predict various properties, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), as well as drug-likeness, which helps to prioritize compounds for further experimental testing. jchr.org

The drug-likeness of a compound is often evaluated using criteria such as Lipinski's Rule of Five. nih.gov This rule assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For this compound, these parameters can be calculated to predict its potential as an oral drug candidate.

Table 1: Calculated Physicochemical Properties of this compound

Property Value Source
Molecular Weight 166.13 g/mol nih.gov
XLogP3 1.5 nih.gov
Hydrogen Bond Donors 2 nih.gov
Hydrogen Bond Acceptors 4 nih.gov

| Topological Polar Surface Area | 74.6 Ų | nih.gov |

These computationally predicted values suggest that this compound generally complies with the criteria for drug-likeness, making it a candidate for further investigation. Online tools like SwissADME are commonly used for such predictions. jchr.org However, it is important to note that these computational predictions are based on structural similarity to known drugs and require experimental validation to confirm biological activity. nih.gov

Phenolic compounds, including hydroxybenzoic acids, are known for their antioxidant properties, which arise from their ability to scavenge free radicals. Computational studies are crucial for elucidating the mechanisms behind this activity. researchgate.net Three primary mechanisms are generally considered: nih.gov

Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to a free radical in a single step. researchgate.netscielo.org.mx The thermodynamic feasibility of this pathway is often evaluated by calculating the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a more favorable HAT process. For phenolic compounds, HAT is often the dominant mechanism in non-polar environments. scielo.org.mx

Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process where the antioxidant first transfers an electron to the free radical, forming a radical cation. researchgate.net This is followed by the transfer of a proton. nih.gov The key thermodynamic parameters for this mechanism are the Adiabatic Ionization Potential (AIP) and Proton Dissociation Enthalpy (PDE). nih.gov

Sequential Proton Loss Electron Transfer (SPLET): This mechanism also involves two steps, but in the reverse order of SET-PT. researchgate.net First, the antioxidant loses a proton to form an anion, followed by the transfer of an electron to the free radical. nih.gov The relevant thermodynamic descriptors are the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). nih.gov

Studies on various hydroxybenzoic acids show that the preferred mechanism is highly dependent on factors like the solvent polarity and pH. mdpi.comscielo.org.mx In aqueous solutions, where ionization is more likely, the SPLET mechanism is often favored because the resulting phenoxide anion is a much better electron donor. mdpi.com Conversely, in the gas phase or non-polar solvents, HAT and SPLET mechanisms can be more dominant than SET-PT. nih.gov For this compound, the presence of the phenolic hydroxyl group is the primary site for radical scavenging activity.

Table 2: Key Thermodynamic Parameters in Free Radical Scavenging Mechanisms

Mechanism Key Steps Governing Thermodynamic Parameters
HAT ArOH + R• → ArO• + RH Bond Dissociation Enthalpy (BDE)
SET-PT 1. ArOH + R• → ArOH•+ + R⁻2. ArOH•+ → ArO• + H⁺ Adiabatic Ionization Potential (AIP), Proton Dissociation Enthalpy (PDE)

| SPLET | 1. ArOH → ArO⁻ + H⁺2. ArO⁻ + R• → ArO• + R⁻ | Proton Affinity (PA), Electron Transfer Enthalpy (ETE) |

Understanding how a small molecule like this compound interacts with proteins is fundamental to pharmacology. Computational methods can characterize the thermodynamics of these binding events. Studies on the interaction of similar compounds, such as 4-hydroxybenzoic acid (4-HBA) and vanillic acid (VA), with Human Serum Albumin (HSA) provide a valuable model. nih.gov

In such studies, fluorescence quenching experiments are often combined with thermodynamic calculations to determine the binding constant (K), the number of binding sites (n), and the thermodynamic parameters: enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°). nih.gov

ΔG°: A negative value indicates a spontaneous binding process.

ΔH° and ΔS°: The signs and magnitudes of these values provide insight into the nature of the binding forces.

ΔH° > 0 and ΔS° > 0: Suggests hydrophobic interactions.

ΔH° < 0 and ΔS° < 0: Suggests van der Waals forces and hydrogen bonding.

ΔH° ≈ 0 and ΔS° > 0: Suggests electrostatic interactions.

For the binding of 4-HBA to HSA, thermodynamic data suggested that the interaction was spontaneous and primarily driven by hydrogen bonds and van der Waals forces. nih.gov Similarly, computational docking and molecular dynamics simulations can be used to visualize the binding pose of this compound in the active site of a target protein and to calculate the binding free energy, further characterizing the stability of the ligand-protein complex.

Q & A

Q. What are the key steps in synthesizing Schiff base ligands using 4-formyl-3-hydroxybenzoic acid?

The synthesis typically involves a two-step process:

  • Step 1 : Selective dansylation of amines (e.g., reacting 2-(aminomethyl)aniline with dansyl chloride) to form intermediates like N-(2-aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide (DsA).
  • Step 2 : Condensation of DsA with this compound via nucleophilic addition to form the Schiff base ligand (H3L). Reactions are performed at room temperature to avoid side reactions and ensure regioselectivity .
  • Verification : Confirm successful synthesis using 1H^1H-NMR (e.g., imine proton at 8.0 ppm and amino group at 3.9 ppm in DsA) and IR spectroscopy (e.g., absence of NH2_2 stretching bands at ~3383 and 3470 cm1^{-1}) .

Q. How is IR spectroscopy used to confirm imine bond formation in such syntheses?

IR spectroscopy identifies the disappearance of precursor functional groups and emergence of new bonds:

  • Disappearance : NH2_2 asymmetric (νa_aNH2_2) and symmetric (νs_sNH2_2) stretches at ~3383 and 3470 cm1^{-1} in DsA, confirming amine consumption .
  • Appearance : A sharp band at ~1613 cm1^{-1} (C=N stretch of imine) and O-H (phenolic) stretches at ~3283 cm1^{-1} in H3L .
  • Validation : DFT calculations corroborate experimental IR spectra, with mean unsigned errors of ~43 cm1^{-1} .

Advanced Research Questions

Q. How does this compound enhance fluorescence properties in dansyl-based probes for metal ion detection?

The compound contributes to fluorescence via structural and electronic effects:

  • Charge Transfer : The dansyl moiety in H3L exhibits a charge-transfer band between the dimethylamino group (donor) and sulfonyl group (acceptor), emitting green fluorescence at 524 nm upon excitation at 400 nm .
  • Binding Sites : H3L’s N,N,O-binding domain coordinates with Cu2+^{2+} ions or CuO nanoparticles (NPs), altering fluorescence intensity. For CuO NPs, five surface binding sites are proposed, with a detection limit of 330 ppb .
  • Selectivity : Minimal interference from Na+^+, K+^+, Mg2+^{2+}, Ca2+^{2+}, Fe3+^{3+}, or Al3+^{3+} in aqueous solutions .

Q. What computational methods validate interactions between synthesized ligands and metal nanoparticles?

  • DFT Calculations : Assign vibrational frequencies and electronic transitions in IR/UV-Vis spectra. For example, µ-XRF confirms a 15:1 Cu:S molar ratio in CuO-H3L NPs, aligning with DFT-predicted coordination through azomethine, sulfonamide, and phenolic groups .
  • Binding Constants : Fluorescence titration reveals similar affinity constants for Cu2+^{2+} ions (KB=9.01×103L mol1K_B = 9.01 \times 10^3 \, \text{L mol}^{-1}) and CuO NPs (KB=9.84×103L mol1K_B = 9.84 \times 10^3 \, \text{L mol}^{-1}) .
  • Crystal Structures : X-ray crystallography of [H4_4L]Cl·0.92H2_2O confirms intramolecular H-bonds (O-H···N) and π-stacking interactions stabilizing the ligand’s conformation .

Q. How is this compound utilized in ratiometric antibiotic detection?

  • Aggregation-Induced Emission (AIE) : The compound forms AIE-active probes for tetracycline antibiotics, enabling dual-wavelength fluorescence detection.
  • Mechanism : Structural modifications (e.g., hydrazone derivatives) enhance binding specificity. For example, hydrazone derivatives of this compound show antimicrobial activity via microtitre plate assays with resazurin as a growth indicator .
  • Sensitivity : Detection limits in the nanomolar range, validated by HPLC-MS/MS or fluorescence quenching .

Methodological Considerations

Q. How to resolve contradictions in spectroscopic data during ligand characterization?

  • Cross-Validation : Compare experimental IR/NMR data with DFT simulations to identify discrepancies (e.g., shifted C=N stretches due to solvent effects) .
  • Crystallographic Evidence : Resolve ambiguities in binding modes using single-crystal X-ray structures (e.g., H-bonding patterns in [H4_4L]Cl) .
  • Control Experiments : Repeat syntheses under varied conditions (e.g., temperature, solvent) to isolate artifacts .

Q. What strategies optimize the detection of metal ions using this compound-derived probes?

  • pH Adjustment : Perform sensing at basic pH (e.g., pH 9–10) to deprotonate phenolic OH groups, enhancing metal coordination .
  • Surface Functionalization : Modify CuO NPs with carboxylate or sulfonate groups to increase H3L binding efficiency .
  • Interference Studies : Pre-treat samples with masking agents (e.g., EDTA for divalent cations) to improve selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.